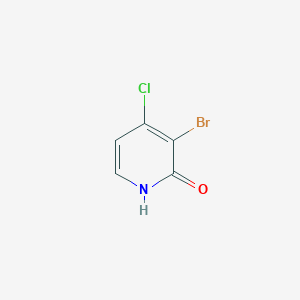

3-Bromo-4-chloropyridin-2-ol

描述

属性

IUPAC Name |

3-bromo-4-chloro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILIPMFTKVCHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Chloropyridin 2 Ol

Precursor-Based Synthesis Strategies

The construction of 3-bromo-4-chloropyridin-2-ol often commences with appropriately substituted pyridine (B92270) precursors. These strategies rely on the chemical modification of functional groups already present on the pyridine scaffold to introduce the required bromo, chloro, and hydroxyl moieties.

Synthesis from Substituted Pyridines

A plausible and frequently employed strategy for the synthesis of polysubstituted pyridines involves the derivatization of aminopyridines. For the target molecule, a suitable precursor is 2-amino-4-chloropyridine. This commercially available starting material provides the foundational chloro-substituted pyridine ring. The synthesis can then proceed through a multi-step sequence involving bromination followed by diazotization and subsequent hydrolysis.

A key intermediate in this pathway is 2-amino-3-bromo-4-chloropyridine. The introduction of the bromine atom at the 3-position can be achieved by electrophilic bromination of 2-amino-4-chloropyridine. A common brominating agent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to control regioselectivity and minimize side reactions.

Once the 2-amino-3-bromo-4-chloropyridine intermediate is obtained, the amino group can be converted to a hydroxyl group via a diazotization reaction. This is a classic method in aromatic chemistry where the amine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate is often unstable and can be readily hydrolyzed in situ by warming the reaction mixture, leading to the formation of the desired this compound.

| Step | Reactant | Reagent(s) | Product |

| 1 | 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS), Dichloromethane | 2-Amino-3-bromo-4-chloropyridine |

| 2 | 2-Amino-3-bromo-4-chloropyridine | Sodium nitrite, Sulfuric acid, Water | This compound |

Derivatization of Halogenated Pyridine Precursors

An alternative approach involves starting with a pyridine ring that is already halogenated at multiple positions. For instance, a precursor such as 2,4-dichloro-3-bromopyridine could potentially be selectively hydrolyzed to introduce the hydroxyl group at the 2-position. This strategy relies on the differential reactivity of the halogen substituents on the pyridine ring. The chlorine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic substitution than a chlorine atom at the 4-position.

The selective hydrolysis of 2,4-dichloro-3-bromopyridine would require carefully controlled reaction conditions, such as the use of a specific base and solvent system, to favor the displacement of the 2-chloro group over the 4-chloro and 3-bromo substituents. This method's feasibility is highly dependent on the relative lability of the C-Cl bonds at the different positions of the substituted pyridine ring.

Selective Halogenation Approaches

Selective halogenation is a critical aspect of synthesizing polysubstituted pyridines with a defined substitution pattern. These methods focus on the direct introduction of halogen atoms onto the pyridine ring at specific positions, governed by the directing effects of existing substituents and the choice of halogenating agents and reaction conditions.

Bromination Protocols

The introduction of a bromine atom at the 3-position of a 4-chloro-2-hydroxypyridine (or its tautomer, 4-chloro-2-pyridone) is a key step in some synthetic routes. The hydroxyl/oxo group at the 2-position is an activating group and directs electrophilic substitution primarily to the 3- and 5-positions. Given that the 5-position is unsubstituted in the precursor, regioselective bromination at the 3-position is a viable strategy.

Various brominating agents can be employed, including elemental bromine (Br₂) in a suitable solvent, or N-bromosuccinimide (NBS). The choice of solvent and the presence of a catalyst can influence the outcome of the reaction. For instance, carrying out the bromination in acetic acid or with a Lewis acid catalyst can enhance the electrophilicity of the bromine and facilitate the substitution.

| Precursor | Brominating Agent | Typical Conditions | Product |

| 4-Chloropyridin-2-ol | Bromine (Br₂) | Acetic acid, room temperature | This compound |

| 4-Chloropyridin-2-ol | N-Bromosuccinimide (NBS) | Dichloromethane, 0°C to room temperature | This compound |

Chlorination Protocols

While the target molecule already contains a chlorine atom, understanding chlorination protocols is relevant for the synthesis of potential precursors. For example, the synthesis of the starting material 4-chloropyridin-2-ol can be achieved through various methods. One common route is the Sandmeyer-type reaction of 2-amino-4-hydroxypyridine, where the amino group is converted to a chloro group. Alternatively, direct chlorination of pyridin-2-ol can be challenging due to the formation of multiple chlorinated products. However, under specific conditions and with the use of selective chlorinating agents, it is possible to introduce a chlorine atom at the 4-position.

Regioselective Halogenation Techniques

Achieving the desired regiochemistry in the halogenation of pyridine derivatives is a significant synthetic challenge. The electronic nature and position of existing substituents on the pyridine ring play a crucial role in directing incoming electrophiles.

In the context of synthesizing this compound, the directing effects of the hydroxyl/oxo group at C2 and the chloro group at C4 are paramount. The C2-hydroxyl group is an ortho-, para-director and strongly activates the ring towards electrophilic substitution. The C4-chloro group is a deactivating group but also an ortho-, para-director.

For the bromination of 4-chloropyridin-2-ol, the powerful activating and ortho-directing effect of the C2-hydroxyl group dominates, leading to preferential substitution at the adjacent C3 position. The deactivating nature of the C4-chloro group further disfavors substitution at the C5 position, thus enhancing the regioselectivity for the desired 3-bromo isomer.

Modern synthetic methods also employ directing groups or metal-catalyzed C-H activation strategies to achieve high regioselectivity in the halogenation of heterocycles, although these are often more complex and may not be necessary for this specific target given the inherent directing effects of the substituents.

Hydroxylation and Functional Group Interconversion Pathways

The introduction of a hydroxyl group onto the pyridine ring, particularly at the 2-position, is a pivotal step in the synthesis of this compound. This transformation can be approached through direct hydroxylation or by the conversion of pre-existing functional groups.

Introduction of the Hydroxyl Group

Direct hydroxylation of a pre-functionalized pyridine, such as 3-bromo-4-chloropyridine, at the 2-position presents a significant challenge due to the electron-deficient nature of the pyridine ring. However, several strategies can be employed to achieve this transformation. One common approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions.

A plausible synthetic route could begin with the synthesis of 3-bromo-4-chloropyridine 1-oxide. This intermediate can then undergo nucleophilic substitution with a suitable oxygen nucleophile. For instance, treatment with a hydroxide source under appropriate conditions could lead to the desired 2-hydroxy product.

Another potential method is the diazotization of a corresponding 2-aminopyridine. Starting from 2-amino-3-bromo-4-chloropyridine, reaction with a diazotizing agent such as sodium nitrite in an acidic aqueous medium can generate a diazonium salt. This unstable intermediate can then be hydrolyzed to introduce the hydroxyl group at the 2-position.

Conversion of Pyridinones to Pyridinols

The target compound, this compound, exists in a tautomeric equilibrium with its corresponding pyridinone form, 3-Bromo-4-chloro-1,2-dihydropyridin-2-one. In many cases, the pyridinone tautomer is the more stable form, and syntheses are often directed towards its formation. The pyridinol can then be accessed as the minor tautomer or by derivatization of the pyridinone.

The synthesis of substituted 2-pyridones can be achieved from various precursors. For instance, the cyclization of appropriate acyclic precursors is a common strategy. Alternatively, functionalization of a pre-existing 2-pyridone core can be employed.

A key consideration in the chemistry of 2-hydroxypyridines is their tautomerism. The equilibrium between the pyridinol and pyridinone forms is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring. In the solid state and in polar solvents, the pyridinone form often predominates.

Advanced Synthetic Techniques and Reagents

Modern synthetic organic chemistry offers a range of powerful tools that can be applied to the synthesis of complex heterocyclic molecules like this compound. These advanced techniques can provide more efficient and selective routes to the target compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted pyridines. While direct C-H hydroxylation of pyridines is challenging, palladium-catalyzed C-H activation/functionalization offers a potential pathway. A strategy could involve the directed C-H activation at the 2-position of a 3-bromo-4-chloropyridine derivative, followed by coupling with an oxygen source. However, achieving regioselectivity in such reactions can be complex due to the presence of multiple C-H bonds.

More commonly, transition metal-catalyzed cross-coupling reactions are used to build the substituted pyridine ring system or to introduce substituents onto a pre-formed ring. For example, a Suzuki or Stille coupling could be envisioned to introduce the bromo or chloro substituents onto a pyridin-2-ol precursor.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ | 2-chloro-3-bromopyridine, Arylboronic acid | 2-Aryl-3-bromopyridine | N/A |

| C-H Arylation | [Pd(OAc)₂] | Pyridine N-oxide, Arene | 2-Arylpyridine | N/A |

Grignard Reagent Applications

Grignard reagents are versatile nucleophiles that can be employed in the synthesis of substituted pyridines. One application involves the addition of a Grignard reagent to a pyridine N-oxide. This reaction typically occurs at the 2-position, leading to a 1,2-dihydropyridine intermediate which can then be oxidized to the corresponding 2-substituted pyridine. While this method is generally used for introducing carbon-based substituents, modifications could potentially allow for the introduction of an oxygen functionality.

Furthermore, Grignard reagents can be used in the synthesis of pyridinone structures. The stereoselective addition of Grignard reagents to chiral pyridinium salts has been shown to produce enantioenriched pyridinones. This approach offers a powerful method for controlling the stereochemistry of more complex derivatives.

Table 2: Application of Grignard Reagents in Pyridine Synthesis

| Starting Material | Grignard Reagent | Intermediate/Product | Key Feature | Reference |

| Pyridine N-oxide | RMgX | 2-Substituted pyridine | Regioselective C2-functionalization | nih.govorganic-chemistry.org |

| Chiral Pyridinium Salt | RMgX | Chiral 2-Pyridone | Stereoselective synthesis | N/A |

Biocatalytic Approaches to Pyridine Hydroxylation

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes, such as monooxygenases and dioxygenases, are capable of catalyzing the hydroxylation of C-H bonds with high regio- and stereoselectivity.

The application of biocatalysis to the synthesis of this compound would involve identifying an enzyme capable of hydroxylating the C2-position of 3-bromo-4-chloropyridine. This could be achieved through screening of existing enzyme libraries or through directed evolution to engineer an enzyme with the desired activity. While still a developing field for the synthesis of highly functionalized pyridines, biocatalytic C-H oxidation holds significant promise for the efficient and sustainable production of such compounds. chemistryviews.orgresearchgate.net

Table 3: Overview of Biocatalytic Hydroxylation

| Enzyme Class | Cofactor | Typical Reaction | Advantages |

| Cytochrome P450 Monooxygenases | NADPH | C-H Hydroxylation | High selectivity |

| Flavin-dependent Monooxygenases | FAD/FMN | C-H Hydroxylation | Broad substrate scope |

| Dioxygenases | Fe(II), α-ketoglutarate | C-H Hydroxylation | Mild reaction conditions |

Oxidation Reactions in Pyridine Functionalization

The introduction of a hydroxyl group onto a pyridine ring, a critical step for creating pyridin-2-ol structures, can be achieved through various oxidative strategies. One prominent method involves the initial oxidation of the pyridine nitrogen atom to form a pyridine-N-oxide. wikipedia.org This transformation activates the pyridine ring, making it more susceptible to subsequent reactions.

The conversion of pyridine to pyridine-N-oxide is typically accomplished using peracids. wikipedia.org Once formed, the N-oxide can direct further functionalization. For instance, pyridine-N-oxides can undergo rearrangement reactions to introduce a hydroxyl group at various positions on the ring. nih.gov Specifically, photochemical rearrangement of pyridine-N-oxides has been demonstrated as a viable, though sometimes low-yield, method to produce hydroxypyridines. nih.govacs.org This process involves the isomerization of the N-oxide to highly strained intermediates like oxaziridine, which can then rearrange to form the desired hydroxylated product. acs.org

Another conceptual approach is the dearomatization of the pyridine ring followed by oxidation. While often used to create piperidines, this strategy can also lead to hydroxylated pyridines if the intermediate dihydropyridine cis-diols spontaneously aromatize. nih.gov These oxidative methods are fundamental in the synthetic chemist's toolkit for accessing functionalized pyridine cores like that of this compound.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4 Chloropyridin 2 Ol

Reactivity at the Halogenated Positions

The carbon-halogen bonds at the C-3 and C-4 positions are primary sites for reactivity, enabling the introduction of new functional groups through various substitution and coupling reactions. The relative reactivity of the C-Br versus the C-Cl bond is a key determinant of regioselectivity in these transformations.

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is generally favored at the positions ortho and para (i.e., 2-, 4-, and 6-positions) to the ring nitrogen. stackexchange.com The nitrogen atom acts as a strong electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. stackexchange.com

In 3-Bromo-4-chloropyridin-2-ol, the C-4 position is activated towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism. youtube.comnih.gov The first step, which is typically rate-determining, involves the attack of a nucleophile at the C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate. stackexchange.comyoutube.com The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. stackexchange.com The subsequent step involves the elimination of the chloride ion to restore the aromaticity of the ring.

While both halogens could theoretically be displaced, the chlorine at the activated C-4 position is more susceptible to SNAr than the bromine at the C-3 position, which is meta to the nitrogen and thus less activated. stackexchange.com Although bromide is generally a better leaving group than chloride in many substitution reactions, in SNAr the rate-determining step is the initial nucleophilic attack, which is governed by the electrophilicity of the carbon atom. nih.govyoutube.com Therefore, substitution is expected to occur selectively at the C-4 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Electronic Position (relative to N) | SNAr Reactivity | Rationale |

|---|---|---|---|---|

| C-4 | Chlorine | para | High | Activated position, allows for resonance stabilization of the Meisenheimer intermediate involving the ring nitrogen. stackexchange.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. In contrast to SNAr, the regioselectivity of these reactions is primarily governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step to the palladium(0) catalyst.

For Suzuki-Miyaura and similar cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl >> F. nih.gov Consequently, the carbon-bromine bond at the C-3 position of this compound is expected to be significantly more reactive than the carbon-chlorine bond at the C-4 position. This differential reactivity allows for selective functionalization at the C-3 position by carefully controlling reaction conditions, such as the choice of catalyst, ligand, and temperature. For instance, a Suzuki coupling with an arylboronic acid would be expected to yield the 3-aryl-4-chloropyridin-2-ol product. researchgate.netresearchgate.net

Similarly, in Buchwald-Hartwig amination reactions, which form C-N bonds, the same reactivity trend is observed. wikipedia.orglibretexts.org Reaction with a primary or secondary amine in the presence of a suitable palladium catalyst and base would preferentially occur at the C-3 position, displacing the bromide to form a 3-amino-4-chloropyridin-2-ol derivative. chemspider.comresearchgate.netorganic-chemistry.org

Table 2: Expected Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity in Oxidative Addition | Expected Outcome |

|---|---|---|---|

| C-3 | Bromine | High | Preferential site for Suzuki or Buchwald-Hartwig coupling. nih.gov |

The generation of an organolithium intermediate from this compound can proceed through two main pathways: deprotonation (directed metalation) or halogen-metal exchange. wikipedia.orgznaturforsch.comresearchgate.net The presence of the acidic proton on the hydroxyl (or pyridone N-H) group complicates this process, as it will be the first site to react with a strong organolithium base like n-butyllithium (n-BuLi). baranlab.org This necessitates the use of at least two equivalents of the base: one to deprotonate the hydroxyl/amino group and a second to effect further transformation on the ring.

After initial deprotonation of the OH/NH group, the most likely pathway is a halogen-metal exchange reaction. wikipedia.org This exchange is much faster for bromine than for chlorine. imperial.ac.uk Therefore, treatment with a second equivalent of an alkyllithium reagent at low temperatures (e.g., -78 °C) is expected to selectively replace the bromine atom at C-3 with lithium. researchgate.netimperial.ac.uk The resulting 3-lithio-4-chloro-2-oxypyridine anion can then be trapped with a variety of electrophiles (E+) to introduce a new substituent specifically at the C-3 position.

Directed ortho-metalation (DoM), where a functional group directs deprotonation to an adjacent position, is another possibility. wikipedia.orgorganic-chemistry.orgunblog.fr The deprotonated O- or N- anion could potentially direct a second lithiation to the adjacent C-3 position. However, given the high rate of bromine-lithium exchange, this pathway is generally less favored compared to the halogen-metal exchange mechanism. wikipedia.org

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C-2 position, existing in equilibrium with its 2-pyridone tautomer, is an ambident nucleophile. researchgate.net This means it can react with electrophiles at either the oxygen atom (O-substitution) to form ethers and esters, or at the nitrogen atom (N-substitution) of the pyridone form. researchgate.netacs.orgwiley-vch.de The regiochemical outcome of these reactions is highly dependent on several factors, including the solvent, the nature of the base used for deprotonation, and the "hardness" or "softness" of the electrophile. wiley-vch.de

Alkylation and acylation reactions can lead to a mixture of N- and O-substituted products. The selectivity can often be controlled by the reaction conditions.

N-Alkylation/Acylation: Generally favored when using softer electrophiles and in polar solvents that stabilize the pyridone tautomer. iipseries.orgwiley-vch.de Base-free conditions reacting with organohalides can also lead to specific N-alkylation. acs.org

O-Alkylation/Acylation: Often achieved using "harder" electrophiles (e.g., dimethyl sulfate, acyl chlorides) and under conditions that favor the 2-hydroxypyridine tautomer, such as in non-polar solvents. wiley-vch.de The use of silver salts in conjunction with alkyl halides can also promote O-alkylation.

For acylation, standard conditions such as using an acyl chloride or anhydride (e.g., acetic anhydride in pyridine) can lead to the formation of the O-acylated product, an ester. nih.gov

The synthesis of ethers (O-alkylation) and esters (O-acylation) from this compound is a direct application of the reactivity described above.

Ethers (2-Alkoxypyridines): To selectively form the ether, conditions favoring O-alkylation are employed. This typically involves generating the pyridoxide anion with a base and reacting it with an alkylating agent. The choice of counter-ion can be critical; for example, using a silver salt of the pyridone can direct alkylation to the oxygen atom.

Esters (2-Acyloxypyridines): Esters are generally formed by reacting the 2-hydroxypyridine with an acylating agent like an acid chloride or anhydride, often in the presence of a non-nucleophilic base such as pyridine or triethylamine. nih.gov These esters, sometimes known as "Barton esters" when derived from N-hydroxypyridine-2-thione, can be useful intermediates in their own right, particularly in radical chemistry. acs.orgacs.orgresearchgate.netlibretexts.org

Table 3: Factors Influencing N- vs. O-Substitution of the 2-Pyridone/Hydroxypyridine System

| Factor | Favors N-Substitution | Favors O-Substitution | Rationale |

|---|---|---|---|

| Electrophile | Soft (e.g., allyl halides, benzyl halides) | Hard (e.g., acyl chlorides, alkyl sulfates) | Based on Hard-Soft Acid-Base (HSAB) theory; the nitrogen atom is a softer nucleophilic center than the oxygen atom. wiley-vch.de |

| Solvent | Polar (e.g., DMF, DMSO) | Non-polar (e.g., Toluene, CCl4) | Polar solvents stabilize the more polar 2-pyridone tautomer, making the nitrogen available for reaction. iipseries.org |

| Counter-ion/Base | CsF, K2CO3 | Ag+ salts | The nature of the ion pair affects the nucleophilicity of the N vs. O atoms. thieme-connect.com |

Derivatization for Prodrug Applications

The hydroxyl group of the pyridin-2-ol moiety in this compound is a prime site for derivatization to create prodrugs. The objective of such derivatization is often to enhance properties like solubility, stability, or the ability to cross biological membranes, with the parent drug being released in vivo through enzymatic or chemical cleavage.

Common strategies for derivatizing hydroxyl groups for prodrug applications include the formation of esters, carbonates, and ethers. For instance, esterification of the hydroxyl group can be achieved by reacting this compound with various carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides). The choice of the carboxylic acid can be tailored to modulate the lipophilicity and hydrolysis rate of the resulting prodrug.

Table 1: Potential Prodrug Derivatives of this compound

| Prodrug Linkage | Reactant | Potential Advantages |

| Ester | Carboxylic Acid / Acid Chloride | Tunable lipophilicity and hydrolysis rate |

| Carbonate | Chloroformate | Can improve stability |

| Ether | Alkyl Halide | Increased metabolic stability |

| Phosphate Ester | Phosphorylating Agent | Enhanced water solubility |

Detailed research into specific prodrugs of this compound is not available, but the principles of prodrug design for hydroxyl-containing compounds are well-established and would be applicable.

Reactivity at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). wikipedia.org The N-oxidation of pyridine rings is a common strategy in organic synthesis to alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. wikipedia.org

For this compound, the presence of electron-withdrawing halogen atoms would decrease the nucleophilicity of the pyridine nitrogen, potentially making N-oxidation more challenging compared to unsubstituted pyridine. However, the electron-donating character of the hydroxyl group (in its pyridin-2-one tautomeric form) could partially mitigate this effect. Studies on the N-oxidation of other halopyridines have shown that the reaction is feasible, though it may require specific catalysts or reaction conditions. google.comguidechem.com For instance, the oxidation of 2-chloropyridine to its N-oxide has been accomplished using hydrogen peroxide in the presence of a catalyst. guidechem.comgoogle.com It is important to note that the reaction conditions, such as temperature and the choice of oxidant and catalyst, would need to be carefully optimized to achieve a good yield of the desired N-oxide of this compound. guidechem.com

Coordination Chemistry

The pyridine nitrogen of this compound can act as a ligand, coordinating to metal ions to form metal complexes. The pyridin-2-ol moiety can also act as a bidentate ligand, coordinating through both the nitrogen and the oxygen of the hydroxyl group. The electronic effects of the bromo and chloro substituents would influence the coordination properties of the molecule.

The coordination chemistry of pyridine and its derivatives is vast. mdpi.com Substituted pyridines have been used to create a wide array of coordination compounds with various metal ions, and the properties of these complexes can be tuned by altering the substituents on the pyridine ring. acs.org In the case of this compound, the halogen substituents would likely decrease the basicity of the pyridine nitrogen, which could affect the strength of the metal-ligand bond. However, the presence of the hydroxyl group provides an additional coordination site, which can lead to the formation of stable chelate complexes. nih.gov The specific coordination behavior would depend on the metal ion, the solvent, and the reaction conditions.

Multi-functional Group Reactivity and Chemoselectivity

The presence of three different functional groups (hydroxyl, bromo, and chloro) on the pyridine ring of this compound raises the issue of chemoselectivity in its reactions. The relative reactivity of these groups will determine the outcome of a particular reaction.

In nucleophilic substitution reactions, the positions on the pyridine ring are activated towards attack by the electron-withdrawing nature of the nitrogen atom. wikipedia.org The halogen atoms at the 3- and 4-positions are potential leaving groups. Generally, in nucleophilic aromatic substitution on pyridine rings, the reactivity of halogens follows the order I > Br > Cl > F. nih.gov Thus, the bromine atom at the 3-position would be expected to be more reactive towards nucleophilic displacement than the chlorine atom at the 4-position. However, the position of substitution also plays a crucial role, with the 2- and 4-positions being generally more activated towards nucleophilic attack.

The hydroxyl group at the 2-position exists in tautomeric equilibrium with its pyridin-2-one form. This can influence the reactivity of the entire molecule. The pyridin-2-one tautomer has a different electronic distribution and may exhibit different reactivity patterns compared to the pyridin-2-ol form.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. nih.gov The C-Br bond is typically more reactive in these reactions, allowing for selective coupling at the 3-position while leaving the C-Cl bond intact.

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions involving this compound are not available. However, general principles can be applied to understand the factors that would influence the rates and equilibria of its reactions.

The rates of nucleophilic aromatic substitution reactions on the pyridine ring would be influenced by the nature of the nucleophile, the leaving group, and the solvent. The presence of electron-withdrawing groups generally increases the rate of nucleophilic aromatic substitution. Both bromine and chlorine are electron-withdrawing, which would activate the ring towards nucleophilic attack.

Kinetic studies on the reactions of simpler substituted pyridines have been conducted. For instance, studies on the methylation of pyridines have explored the reaction mechanism and kinetics. acs.orgacs.org These types of studies provide a framework for understanding how substituents affect the reactivity of the pyridine ring.

Thermodynamically, the stability of the products will determine the position of equilibrium. In derivatization reactions, the formation of stable esters or ethers from the hydroxyl group would be thermodynamically favored. In substitution reactions, the relative bond strengths of the C-Br, C-Cl, and the new C-nucleophile bond will be a key thermodynamic factor.

Based on a comprehensive search of available scientific and chemical literature, there is no specific information regarding the applications of "this compound" as a synthetic building block in the areas outlined in the provided structure. The searches consistently yield data for related but structurally distinct compounds, such as 3-Bromo-4-chloropyridine, 2,3-dichloropyridine, and other isomers, which are used in various syntheses.

However, no literature or data could be found that specifically details the use of this compound as a precursor for agrochemical active ingredients, an intermediate in pharmaceutical compound synthesis, or in the synthesis of fused heterocyclic systems.

Therefore, this article cannot be generated as per the specific requirements of the prompt due to the lack of available information on the subject compound "this compound."

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Synthesis of Fused Heterocyclic Systems

Pyridinone-Based Ring Annulation

Pyridinone scaffolds are valuable precursors for ring annulation reactions, leading to the formation of fused heterocyclic systems. While specific examples involving 3-Bromo-4-chloropyridin-2-ol are not extensively documented, the general reactivity of substituted 2-pyridones suggests its utility in such transformations. These reactions often involve the functional groups on the pyridinone ring participating in cyclization cascades.

One common strategy involves the annulation of a new ring onto the pyridinone core by leveraging the reactivity of both the ring nitrogen and an adjacent substituent. For instance, a substituent introduced at the 3-position (by displacing the bromine) could be designed to react with the nitrogen atom of the pyridinone, leading to a fused bicyclic structure. The nature of the annulated ring can be tailored by the choice of the reacting partner.

| Annulation Strategy | Reactant Partner (Example) | Resulting Fused System (General) |

| Intramolecular Cyclization | A molecule with functional groups capable of reacting with the pyridinone nitrogen and C3/C4 position. | Bicyclic pyridone derivatives |

| [4+2] Cycloaddition | Dienes reacting with the pyridinone acting as a dienophile. | Fused polycyclic systems |

| Transition-Metal Catalyzed Annulation | Alkynes or allenes in the presence of a suitable catalyst. | Fused aromatic or heteroaromatic rings |

This table presents generalized strategies for pyridinone-based ring annulation and does not represent specific documented reactions of this compound.

Formation of Polycyclic Nitrogen Heterocycles

The synthesis of polycyclic nitrogen heterocycles is a significant area of research, as these scaffolds are present in numerous natural products and pharmaceuticals. Substituted pyridinones like this compound can serve as key starting materials for the construction of these complex systems. The halogen substituents are particularly important in this context, as they provide sites for intramolecular cyclizations or for coupling with other heterocyclic systems.

For example, a common approach involves a Suzuki or Stille coupling at the 3-position (displacing the bromine) to introduce an aromatic or heteroaromatic ring. Subsequent functionalization of the newly introduced ring or the remaining chlorine at the 4-position can then facilitate an intramolecular cyclization to form a polycyclic structure. The specific reaction conditions and the nature of the substituents would dictate the final architecture of the polycyclic system.

| Polycyclization Approach | Key Reaction Type | Potential Polycyclic System |

| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular C-C bond formation. | Fused systems containing a new five or six-membered ring. |

| Intramolecular Buchwald-Hartwig Amination | Palladium-catalyzed intramolecular C-N bond formation. | Nitrogen-containing bridged or fused ring systems. |

| Pictet-Spengler Reaction | Condensation of a tryptamine (B22526) equivalent (introduced at C3 or C4) with an aldehyde or ketone. | Fused indole-pyridinone systems. |

This table illustrates potential pathways to polycyclic nitrogen heterocycles using a substituted pyridinone core and does not reflect specific documented syntheses with this compound.

Contributions to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. The compound this compound, with its multiple points for diversification, is an excellent scaffold for such studies.

The bromine and chlorine atoms can be independently replaced with a wide variety of functional groups using modern cross-coupling methodologies. This allows for a systematic exploration of the chemical space around the pyridinone core. For example, replacing the bromine at the 3-position with different aryl or alkyl groups can probe the steric and electronic requirements of a biological target in that region. Similarly, modification at the 4-position by substitution of the chlorine atom can explore interactions in a different vector.

| Position of Modification | Type of Modification (Example) | Property Investigated in SAR |

| C3 (Bromo) | Suzuki coupling with boronic acids | Steric bulk, electronic effects, aromatic interactions |

| C4 (Chloro) | Buchwald-Hartwig amination with amines | Hydrogen bonding, polarity, basicity |

| N1 (Pyridinone) | Alkylation with alkyl halides | Lipophilicity, steric hindrance near the core |

| O2 (Pyridinone) | Etherification with alkyl halides | Hydrogen bond donating/accepting ability, polarity |

This table outlines how the different positions of this compound could be systematically modified for SAR studies, based on the general reactivity of this class of compounds.

Spectroscopic and Advanced Analytical Characterization of 3 Bromo 4 Chloropyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 3-Bromo-4-chloropyridin-2-ol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine, chlorine, and hydroxyl substituents.

While specific experimental data for this compound is not widely available in published literature, analysis of closely related structures, such as 3-bromo-2-chloropyridine, can provide predictive insights. In such analogs, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, a characteristic of protons attached to an electron-deficient aromatic system. The hydroxyl proton of this compound would likely present as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | Downfield region | Doublet | meta coupling |

| H-6 | Downfield region | Doublet | meta coupling |

| OH | Variable | Broad Singlet | N/A |

Note: The predicted data is based on the analysis of similar substituted pyridinol compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | Downfield |

| C-3 | Downfield |

| C-4 | Downfield |

| C-5 | Midfield |

| C-6 | Midfield |

Note: The predicted data is based on the analysis of similar substituted pyridinol compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between neighboring protons. For this compound, this would help to confirm the connectivity between the aromatic protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

The presence of bromine and chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This leads to a distinctive cluster of peaks for the molecular ion, which can be used to confirm the presence of these halogens.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (Monoisotopic) | Isotopic Pattern |

| [M+H]⁺ | 208.9163 | Characteristic pattern for C₅H₄BrClNO⁺ |

| [M-H]⁻ | 206.9007 | Characteristic pattern for C₅H₂BrClNO⁻ |

Note: The predicted m/z values are based on the exact masses of the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of a sample and for identifying impurities or byproducts from a chemical reaction. Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).

In an LC-MS or UPLC-MS analysis of a this compound sample, the compound would first be separated from any impurities on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each eluting component. This allows for the confirmation of the molecular weight of the main product and the identification of any related substances. The retention time from the chromatography provides an additional parameter for compound identification and purity assessment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present.

For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key structural features. The compound exists in tautomeric equilibrium with its pyridin-2-one form. The IR spectrum would likely reflect the predominant tautomer under the analysis conditions.

Key expected vibrational frequencies for this compound are:

O-H Stretching: For the pyridin-2-ol tautomer, a broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretching: If the pyridin-2-one tautomer is present, a band corresponding to the N-H stretch would appear in a similar region, typically around 3300-3500 cm⁻¹.

C=O Stretching: The pyridin-2-one tautomer would show a strong absorption band for the carbonyl group (C=O) stretch, generally in the range of 1650-1700 cm⁻¹. Research on related pyridin-4-one derivatives has shown C=O stretching frequencies around 1632 cm⁻¹ and 1733 cm⁻¹. researchgate.net

C=C and C=N Stretching: The aromatic pyridine ring will display characteristic C=C and C=N stretching vibrations between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net

C-Cl and C-Br Stretching: The carbon-halogen bonds will also have characteristic absorption bands. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region, while the C-Br stretch is found at lower frequencies, usually between 500 and 600 cm⁻¹.

The precise positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring and by intermolecular interactions, such as hydrogen bonding, in the solid state.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (lactam) | Stretching | 3300-3500 |

| C=O (lactam) | Stretching | 1650-1700 |

| C=C / C=N (aromatic ring) | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure and revealing its packing in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would be expected to:

Confirm the connectivity of the atoms and the substitution pattern on the pyridine ring.

Determine which tautomer (the -ol or the -one form) is present in the solid state.

Quantify key geometric parameters such as C-Br, C-Cl, C-O, and C-N bond lengths and the angles within the pyridine ring.

Elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl/amine and carbonyl groups, which govern the crystal packing.

| Structural Parameter | Information Provided | Example from Related Compounds |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Orthorhombic, Monoclinic nih.gov |

| Space Group | Symmetry elements of the crystal | Pna2₁, I2/a nih.gov |

| Bond Lengths | Distance between atomic nuclei | Precise values for C-C, C-N, C-O, C-Cl, C-Br |

| Bond Angles | Angles between adjacent bonds | Internal and external angles of the pyridine ring |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonding) | O-H···O and N-H···O hydrogen bonds mdpi.com |

Advanced Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly valuable for assessing the purity of compounds like this compound and for monitoring the progress of its synthesis.

HPLC is a widely used analytical technique for the separation of non-volatile or thermally unstable compounds. A typical HPLC method for a pyridine derivative would involve a reversed-phase column.

A potential HPLC method for analyzing this compound could employ the following conditions:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like sulfuric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com The composition can be delivered in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.

Detection: A UV detector is suitable, as the pyridine ring is a chromophore that absorbs UV light. The detection wavelength would be set to an absorption maximum of the compound, likely in the 200-300 nm range. sielc.com

This method would allow for the determination of the purity of a sample of this compound by separating it from any starting materials, byproducts, or degradation products. The purity is typically reported as a percentage of the total peak area.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm sielc.com | Separates components based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with 0.05% H₂SO₄ sielc.com | Elutes the compounds from the column. |

| Flow Rate | 1.0 mL/min sielc.com | Controls the speed of the separation. |

| Detection | UV at ~200-300 nm sielc.com | Detects and quantifies the analyte. |

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures. This results in significantly improved resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. nih.gov

The principles of separation in UPLC are the same as in HPLC, but the enhanced performance makes it particularly suitable for complex mixtures or high-throughput analysis. A UPLC method for this compound would offer:

Higher Resolution: Better separation of closely related impurities.

Increased Speed: Run times can be reduced from several minutes to under a minute in some cases.

Greater Sensitivity: Sharper, narrower peaks lead to higher sensitivity and lower limits of detection.

The development of a UPLC method would follow similar principles to HPLC method development, optimizing the mobile phase composition and gradient profile for the specific separation required. nih.gov This technique would be invaluable for real-time monitoring of the reaction to synthesize this compound, allowing for precise determination of the reaction endpoint.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as halogens). The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula.

For this compound, the molecular formula is C₅H₃BrClNO. The theoretical elemental composition can be calculated using the atomic weights of the constituent elements. This analysis serves as a crucial check of the compound's purity and confirms that the correct empirical formula has been assigned. In studies of related heterocyclic compounds, elemental analysis is routinely reported to confirm the identity of newly synthesized molecules. researchgate.net

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 28.82% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.45% |

| Bromine | Br | 79.904 | 1 | 79.904 | 38.34% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.01% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.72% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.68% |

| Total | 208.442 | 100.00% |

Computational and Theoretical Studies of 3 Bromo 4 Chloropyridin 2 Ol

Prediction of Spectroscopic Properties

Vibrational Frequency Calculations for IR Spectra

Further research and publication of computational studies specifically investigating 3-Bromo-4-chloropyridin-2-ol would be required to fulfill the request as outlined.

Reaction Mechanism Elucidation and Transition State Analysis

While specific reaction mechanisms involving this compound are not extensively documented in the literature, computational studies on substituted 2-pyridones offer insights into their reactivity. The electronic nature of the substituted pyridone ring is a key determinant of its reaction pathways. The resonance structures of 2-pyridone indicate that the C3 and C5 positions are electron-rich and thus susceptible to electrophilic attack, whereas the C4 and C6 positions are more electron-deficient and prone to nucleophilic attack. rsc.org

The presence of bromine at the C3 position and chlorine at the C4 position significantly influences the reactivity of the pyridine (B92270) ring. The halogens are electron-withdrawing through induction but can also participate in resonance, donating electron density to the ring. Density Functional Theory (DFT) calculations on similar halogenated systems can be employed to elucidate the transition states of various reactions, such as C-H functionalization or nucleophilic aromatic substitution. rsc.org For instance, in the context of C-H functionalization, computational studies have been used to propose mechanisms involving radical intermediates or organometallic pathways, highlighting the site-selectivity based on the electronic and steric environment of the pyridone ring. rsc.org

The elucidation of a reaction mechanism through computational methods typically involves mapping the potential energy surface of the reaction. This allows for the identification of transition states, which are critical for understanding the kinetics and feasibility of a particular reaction pathway. For this compound, theoretical studies could predict the most likely sites for electrophilic or nucleophilic attack and the energy barriers associated with these reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. deeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. deeporigin.com

For this compound, the MEP map would be influenced by the electronegative oxygen, bromine, and chlorine atoms, as well as the aromatic pyridine ring. Based on studies of similar molecules, the region around the carbonyl oxygen (in the 2-pyridone tautomer) is expected to be highly electron-rich (red), making it a strong hydrogen bond acceptor. researchgate.net The hydrogen atom attached to the nitrogen (in the 2-pyridone form) or oxygen (in the 2-ol form) would exhibit a positive electrostatic potential (blue), rendering it a hydrogen bond donor.

The halogen substituents also impact the MEP. While halogens are generally electron-withdrawing, creating regions of positive potential on the adjacent carbon atoms, they can also exhibit a region of negative potential on their outer surface, known as a sigma-hole, which can participate in halogen bonding. Computational studies on substituted pyridines have utilized MEP maps to analyze their binding interactions with biological targets. researchgate.netresearchgate.net

Table 1: Representative Electrostatic Potential (ESP) Values for Functional Groups in Related Molecules

| Functional Group/Atom | Molecule | ESP Value (kcal/mol) | Reference Compound |

| Carbonyl Oxygen | Steroidal Pyridone | -35.0 to -45.0 | researchgate.net |

| Amide Hydrogen | Steroidal Pyridone | +40.0 to +50.0 | researchgate.net |

| Aromatic Hydrogen | Pyrazine derivative | +19.6 to +99.6 (Vs,max) | nih.gov |

Note: The values presented are illustrative and derived from computational studies on molecules with similar functional groups. The exact values for this compound would require specific calculations.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and properties of molecular solids and biological systems. nih.gov NCI analysis, based on the electron density and its derivatives, is a computational method used to identify and visualize these weak interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. nih.gov The NCI plots typically represent these interactions as isosurfaces, with the color of the surface indicating the nature and strength of the interaction. Blue surfaces generally indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric interactions. nih.gov

In the case of this compound, several types of non-covalent interactions are expected. The presence of a hydrogen bond donor (N-H or O-H) and a hydrogen bond acceptor (C=O) facilitates the formation of strong intermolecular hydrogen bonds, which are often observed in the crystal structures of related 2-pyridones. rsc.org

Table 2: Common Non-Covalent Interactions in Substituted Pyridones

| Interaction Type | Description | Expected Presence in this compound |

| Hydrogen Bonding | Between N-H/O-H and C=O groups | High |

| Halogen Bonding | Involving Br and Cl atoms | Moderate |

| π-π Stacking | Between pyridine rings | Moderate |

| van der Waals Forces | General attractive forces | High |

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. ijarsct.co.in The principles of green chemistry are driving a shift towards more sustainable synthetic routes. Future research on 3-Bromo-4-chloropyridin-2-ol is expected to focus on developing eco-friendly synthetic protocols that improve efficiency and minimize environmental impact. nih.gov

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, lower energy consumption, and increase product yields and selectivity, offering a greener alternative to conventional heating methods. ijarsct.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water minimizes the use and disposal of hazardous organic solvents. ijarsct.co.in

Biocatalysis: The use of enzymes or whole-cell biocatalysts for the synthesis of pyridine derivatives is a promising green alternative, offering high selectivity under mild reaction conditions. ijarsct.co.in

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps into a single operation, reducing waste, time, and resources. nih.govnih.gov This approach is ideal for creating diverse libraries of substituted pyridines.

These green methodologies represent a significant step toward the sustainable production of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing. mdpi.com

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the this compound core is crucial for tuning its chemical properties and exploring its potential in various applications. The development of novel catalytic systems is a key trend to achieve more efficient and selective functionalization of the pyridine ring.

Future research will likely concentrate on:

Transition-Metal Catalysis: Catalysts based on metals like palladium, copper, and iron are effective for a range of C-H bond functionalization and cross-coupling reactions. nih.gov These methods allow for the direct introduction of new functional groups onto the pyridine scaffold, bypassing the need for pre-functionalized starting materials. unimi.it

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. It offers new pathways for the derivatization of pyridines that are not accessible through traditional thermal methods.

Asymmetric Catalysis: For applications in medicinal chemistry, the synthesis of chiral derivatives is often necessary. The development of enantioselective catalytic systems for the functionalization of this compound will be a significant area of focus, enabling the production of optically pure compounds. acs.org

Nucleophilic and Base Catalysis: Pyridine and its derivatives can themselves act as catalysts in various reactions, such as acylations. rsc.orgchemtube3d.com Exploring the inherent catalytic activity of the this compound scaffold or its derivatives could lead to new synthetic methodologies.

These advanced catalytic systems will provide chemists with powerful tools to selectively modify the this compound structure, facilitating the synthesis of novel compounds with tailored properties.

High-Throughput Synthesis and Screening of Derivatives

To rapidly explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and screening techniques are becoming indispensable. These automated approaches allow for the parallel synthesis and evaluation of large libraries of related compounds, accelerating the discovery of molecules with desired properties.

Emerging trends in this area involve:

Automated Synthesis Platforms: The use of robotic systems for performing, purifying, and analyzing reactions enables the rapid generation of hundreds or thousands of derivatives from a common starting material like this compound. nih.gov

Combinatorial Chemistry: By systematically combining a set of building blocks with the core scaffold, vast and diverse chemical libraries can be created. This is particularly relevant for drug discovery, where a large number of analogs are needed for structure-activity relationship (SAR) studies.

Miniaturization: Performing reactions on a microscale (e.g., in microtiter plates) reduces the consumption of reagents and solvents, making the process more cost-effective and environmentally friendly.

Integrated Screening: Coupling high-throughput synthesis directly with high-throughput biological or material screening creates a seamless workflow from compound creation to activity identification, significantly shortening discovery timelines.

The application of these methods to this compound will enable a more systematic and efficient exploration of its potential, particularly in the search for new pharmaceutical leads and functional materials.

Advanced Computational Modeling for Property Prediction and Drug Design

In silico methods are transforming the field of chemical research by allowing scientists to predict the properties of molecules and design new compounds with desired characteristics before they are synthesized in the lab. For this compound and its derivatives, computational modeling offers a powerful tool to guide research and development.

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as a protein or enzyme. It is widely used in drug discovery to identify potential drug candidates and understand their mechanism of action. researchgate.net

ADME/Tox Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. auctoresonline.org This helps in prioritizing derivatives with favorable pharmacokinetic profiles early in the drug discovery process.

Quantum Chemical Calculations: These methods can predict a wide range of molecular properties, including reactivity, electronic structure, and spectral characteristics. This information is valuable for understanding the chemical behavior of this compound and designing new reactions.

Structure-Activity Relationship (SAR) Modeling: By analyzing the relationship between the chemical structure and biological activity of a series of compounds, computational models can be built to predict the activity of new, unsynthesized derivatives, guiding the design of more potent molecules. nih.gov

Leveraging these advanced computational tools will de-risk and accelerate the development of new drugs and materials based on the this compound scaffold. nih.gov

Unexplored Applications in Materials Science and Medicinal Chemistry

The unique electronic and structural features of the this compound scaffold suggest its potential in areas beyond its current use. The pyridine and pyridinone motifs are considered "privileged structures" in medicinal chemistry due to their widespread presence in bioactive compounds and approved drugs. nih.govnih.govmdpi.com

Future research could explore the following applications:

Medicinal Chemistry: The pyridin-2-one (or hydroxypyridine) core is present in numerous compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govbohrium.com The bromine and chlorine substituents on this compound provide reactive handles for further chemical modification, making it an excellent starting point for developing new therapeutic agents. nih.gov The pyridine scaffold is integral to many FDA-approved drugs, highlighting its importance in pharmaceutical design. nih.gov

Materials Science: Halogenated organic compounds are important precursors in the synthesis of functional materials. The bromine and chlorine atoms can facilitate cross-coupling reactions for the synthesis of specialty polymers and conjugated materials with interesting optical or electronic properties. chemimpex.com The pyridine nitrogen can also act as a ligand to coordinate with metal ions, opening possibilities for creating novel metal-organic frameworks (MOFs) or coordination polymers.

Agrochemicals: Pyridine derivatives are widely used in the agricultural industry as herbicides and pesticides. chemimpex.com The this compound scaffold could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Systematic investigation into these areas could reveal novel and valuable applications for this compound, expanding its utility in both life sciences and materials science.

常见问题

Q. What are the standard synthetic routes for preparing 3-Bromo-4-chloropyridin-2-ol, and how are reaction conditions optimized to ensure regioselectivity?

- Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. A common approach is bromination using N-bromosuccinimide (NBS) in inert solvents like dichloromethane at 0–5°C to minimize side reactions . Chlorination can follow via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) under reflux. Optimizing stoichiometry (1:1 molar ratio for Br and Cl) and reaction time (4–6 hours) ensures regioselectivity at the 3- and 4-positions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic protons at δ 7.2–8.5 ppm (pyridine ring) and hydroxyl proton at δ 10.5–12.0 ppm (exchangeable). Chlorine and bromine substituents deshield adjacent carbons (C3: ~140 ppm, C4: ~135 ppm).

- IR Spectroscopy : O-H stretch at 3200–3400 cm⁻¹, C-Br at 550–650 cm⁻¹, and C-Cl at 700–800 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 223 (C₅H₃BrClNO⁺) with isotopic patterns confirming Br/Cl .

Q. What purification methods are recommended for isolating this compound, and how does solvent polarity affect crystallization?

- Methodological Answer : Recrystallization using ethanol/water (7:3 v/v) yields high-purity crystals. Polar solvents like methanol increase solubility but reduce yield due to competitive hydrogen bonding. Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) resolves byproducts like dihalogenated impurities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict substitution pathways. For example:

- SₙAr (Nucleophilic Aromatic Substitution) : Electron-withdrawing groups (Br, Cl) activate the pyridine ring. Compute Fukui indices to identify electrophilic centers (C3: f⁻ = 0.15, C4: f⁻ = 0.12) .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess polar aprotic solvents (DMF, DMSO) that stabilize charged intermediates.

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridinols, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer :

- Assay Standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution, 24-hour incubation).

- Structure-Activity Comparison : Compare with analogs (e.g., 5-Bromo-4-(trifluoromethyl)pyridin-2-ol ) to isolate substituent effects.

- Mechanistic Studies : Conduct enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) to differentiate target-specific activity from nonspecific cytotoxicity .

Q. How can regioselectivity challenges during multi-step halogenation be addressed to optimize yields?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl at C2-OH) to block undesired halogenation.

- Catalytic Halogenation : Use Cu(I) catalysts to direct bromination to C3, followed by Pd-mediated chlorination at C4.

- Kinetic Control : Monitor reaction progress via TLC to halt at intermediate stages (e.g., 80% conversion for bromination) .

Key Research Gaps and Future Directions

- Mechanistic Elucidation : Use single-crystal XRD to confirm substitution patterns and hydrogen-bonding networks.

- Biological Profiling : Expand in vivo studies to assess pharmacokinetics and toxicity in model organisms.

- Derivative Synthesis : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl analogs for materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。